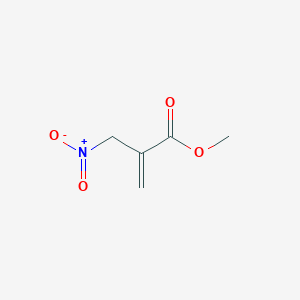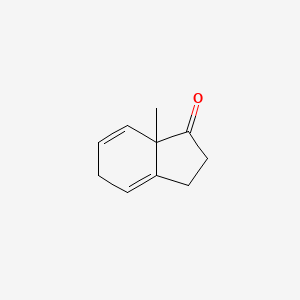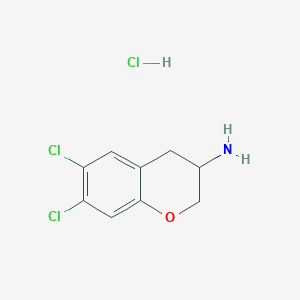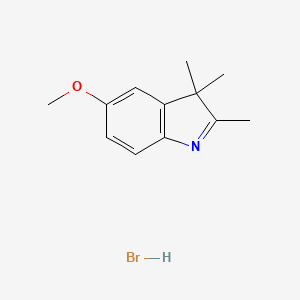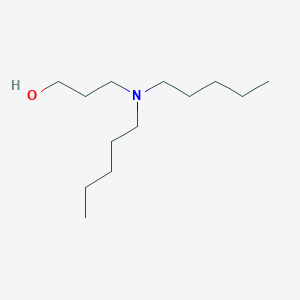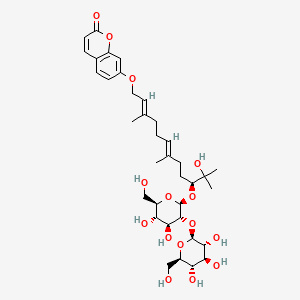![molecular formula C12H12N2O B14646268 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one CAS No. 55661-64-8](/img/structure/B14646268.png)
7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one is a heterocyclic compound that belongs to the naphthyridine family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one typically involves cyclocondensation reactions. One common method includes the cyclocondensation of N-substituted 6-aminouracils with 3- and 7-methyl-2-iodoquinoline-3-carbaldehydes . This reaction proceeds under specific conditions to yield the desired naphthyridine derivatives.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions: 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
類似化合物との比較
- 10-Alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines : These compounds share a similar core structure but differ in their substituents.
- 1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol : Although structurally different, this compound shares some functional similarities in terms of biological activity.
Uniqueness: 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
55661-64-8 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
7,8,9,10-tetrahydro-5H-benzo[c][1,8]naphthyridin-6-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h3,6-7H,1-2,4-5H2,(H,13,14,15) |
InChIキー |
CGFQPYJSTQDPJP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(NC2=O)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


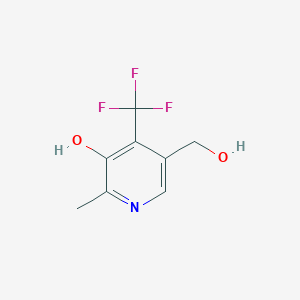
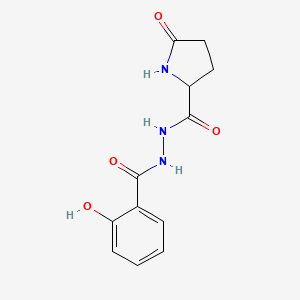
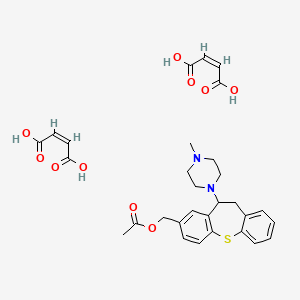
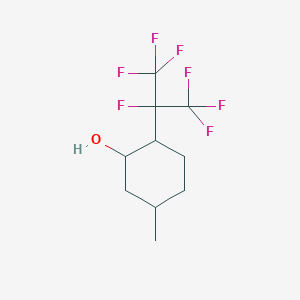
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

